Cas no 1000577-88-7 (2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile)

2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile
- 1000577-88-7
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- MDL: MFCD09800815
- インチ: InChI=1S/C7H3BrFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2
- InChIKey: DTXQKEMULUBLLM-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C#N)C(=C1I)N)F)Br
計算された属性
- 精确分子量: 339.85084Da
- 同位素质量: 339.85084Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- XLogP3: 3
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 035152-5g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 5g |
£718.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1264251-1g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 1g |
$495 | 2024-06-05 | |
A2B Chem LLC | AX93265-1g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 1g |
$255.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264251-25g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 25g |
$5700 | 2024-06-05 | |
eNovation Chemicals LLC | Y1264251-5g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 5g |
$1380 | 2025-02-19 | |
eNovation Chemicals LLC | Y1264251-25g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 25g |
$6035 | 2025-02-24 | |
eNovation Chemicals LLC | Y1264251-5g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 5g |
$1305 | 2024-06-05 | |
Fluorochem | 035152-1g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 1g |
£240.00 | 2022-03-01 | |
A2B Chem LLC | AX93265-100mg |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 100mg |
$50.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264251-25g |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile |
1000577-88-7 | 95% | 25g |
$6035 | 2025-02-19 |
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrileに関する追加情報
Introduction to 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile (CAS No. 1000577-88-7)
2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile, with the CAS number 1000577-88-7, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its aromatic ring substituted with an amino group, a bromine atom, a fluorine atom, and an iodine atom, along with a cyano group. The combination of these substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile typically involves a series of well-defined chemical reactions. One common approach is to start with a substituted benzene derivative and sequentially introduce the desired functional groups through halogenation, nitration, reduction, and cyano group introduction. The specific sequence and conditions can vary depending on the desired purity and yield. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing transition metal catalysts and mild reaction conditions to minimize side products and enhance overall yield.
In the realm of medicinal chemistry, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile has shown promise as a building block for the development of novel therapeutic agents. Its versatile functional groups can be further modified to create compounds with specific biological activities. For instance, the amino group can be derivatized to form amides or ureas, which are common motifs in drug molecules. The halogen substituents (bromine and iodine) can participate in various chemical transformations, such as cross-coupling reactions, which are crucial for constructing complex molecular frameworks. Additionally, the presence of fluorine can enhance the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for pharmaceutical applications.
Recent studies have explored the use of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile in the development of anticancer agents. One notable example is its use as a precursor for the synthesis of small molecule inhibitors targeting specific protein kinases involved in cancer progression. These inhibitors have demonstrated potent antiproliferative effects in vitro and in vivo, highlighting the potential of this compound as a lead structure for further optimization. The ability to fine-tune the chemical structure through strategic modifications has enabled researchers to identify derivatives with improved pharmacological profiles, including enhanced potency and reduced toxicity.
Beyond medicinal chemistry, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile has also found applications in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials with tailored optoelectronic properties. For instance, derivatives of this compound have been used to create organic semiconductors for use in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). The presence of multiple electron-withdrawing groups (bromine, iodine, and cyano) can significantly influence the electronic structure and charge transport properties of these materials, leading to improved device performance.
The environmental impact of 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile is another important consideration. While halogenated compounds can pose environmental risks if not properly managed, recent research has focused on developing sustainable synthetic routes that minimize waste generation and reduce the use of hazardous reagents. Green chemistry principles have been applied to optimize reaction conditions and improve process efficiency, ensuring that the production and use of this compound are environmentally responsible.
In conclusion, 2-Amino-5-bromo-6-fluoro-3-iodobenzonitrile (CAS No. 1000577-88-7) is a versatile organic compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. Ongoing research continues to uncover new applications and improve synthetic methodologies, further solidifying its importance in modern chemistry.
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